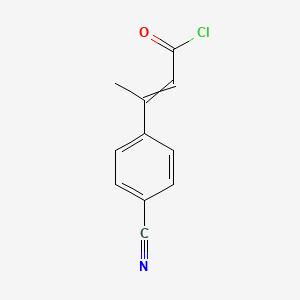![molecular formula C12H16NO4PS2 B12528553 Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate CAS No. 797763-25-8](/img/structure/B12528553.png)
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a complex organic compound that features a benzothiazole ring fused with a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate typically involves the reaction of 2-aminobenzenethiol with diethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(1,3-benzothiazole-2-sulfonyl)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-thio)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-yl)methyl]phosphonate
Uniqueness
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
797763-25-8 |
|---|---|
Molekularformel |
C12H16NO4PS2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VASGESZALXCRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


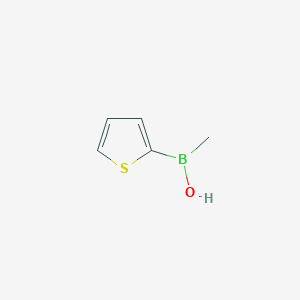
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
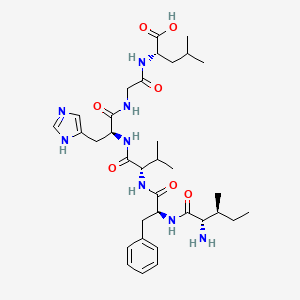
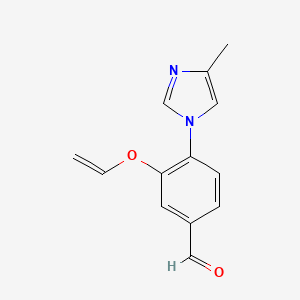

![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
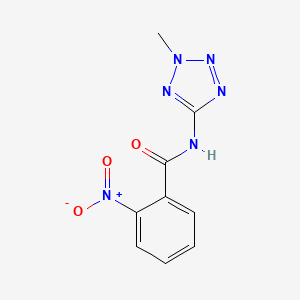
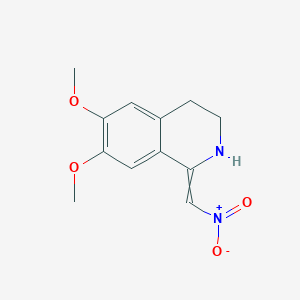
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
